BenchChemオンラインストアへようこそ!

N3-PEG8-Tos

ADC Linker Design Drug-to-Antibody Ratio PEG Spacer Length

N3-PEG8-Tos (Azide-PEG8-Tosylate, CAS 857892-34-3) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker. Its molecular structure consists of a defined 8-unit PEG chain terminated with an azide (N3) group and a tosylate (Tos) leaving group.

Molecular Formula C23H39N3O10S
Molecular Weight 549.6 g/mol
Cat. No. B8606579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-PEG8-Tos
Molecular FormulaC23H39N3O10S
Molecular Weight549.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C23H39N3O10S/c1-22-2-4-23(5-3-22)37(27,28)36-21-20-35-19-18-34-17-16-33-15-14-32-13-12-31-11-10-30-9-8-29-7-6-25-26-24/h2-5H,6-21H2,1H3
InChIKeyRLYTUKAPGROZLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N3-PEG8-Tos for Bioconjugation: A Monodisperse Heterobifunctional PEG Linker


N3-PEG8-Tos (Azide-PEG8-Tosylate, CAS 857892-34-3) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker [1]. Its molecular structure consists of a defined 8-unit PEG chain terminated with an azide (N3) group and a tosylate (Tos) leaving group . With a molecular weight of 549.6 g/mol and the molecular formula C23H39N3O10S, this compound serves as a fundamental building block in click chemistry and bioconjugation strategies [1].

The Risk of Substituting N3-PEG8-Tos: Why Linker Length and Leaving Group Chemistry are Critical


Substituting N3-PEG8-Tos with a generic analog is not advisable due to the critical and quantifiable impact of its specific PEG chain length and leaving group chemistry on conjugate performance. The PEG8 spacer provides a defined molecular distance of approximately 35.2 Å, which is optimal for preventing steric hindrance in antibody-drug conjugates (ADCs) and achieving a desired drug-to-antibody ratio (DAR) of 2-4 . In contrast, shorter PEG linkers (<6 units) risk steric hindrance, limiting payload accessibility, while longer chains (>12 units) may promote aggregation or nonspecific binding . Furthermore, the tosylate group offers a distinct reactivity profile, enabling direct nucleophilic substitution without the need for coupling agents, which contrasts with carboxylate-based linkers that require activators like EDC and can introduce side reactions .

Quantitative Differentiation of N3-PEG8-Tos: Evidence for Scientific Selection


Spacer Length Optimization for Antibody-Drug Conjugate (ADC) Performance

The PEG8 spacer in N3-PEG8-Tos provides a molecular length of approximately 35.2 Å. This dimension is a critical determinant for achieving an optimal drug-to-antibody ratio (DAR) of 2–4 in ADC synthesis, which is associated with maximized therapeutic efficacy. In contrast, shorter PEG linkers (<6 units) are documented to increase steric hindrance, reducing payload conjugation efficiency, while longer PEG chains (>12 units) can lead to undesirable aggregation or nonspecific binding in vivo .

ADC Linker Design Drug-to-Antibody Ratio PEG Spacer Length

Reaction Kinetics: Tosylate vs. Carboxylate Conjugation Efficiency

The tosylate group on N3-PEG8-Tos is a superior leaving group, enabling efficient nucleophilic substitution under mild conditions without the need for activation. This contrasts with carboxylate-based linkers like N3-PEG8-COOH, which require coupling agents such as EDC or HATU. The activation step required for carboxylates not only adds complexity but can also lead to side reactions like racemization. Vendor information indicates that tosylate-terminated linkers exhibit faster reaction kinetics and higher conjugation yields compared to their carboxylate counterparts in ADC synthesis . Specific rate constants (kobs) for tosylate vs. carboxylate displacement are not available in public primary literature at this time.

Bioconjugation Chemistry Leaving Group Reactivity Click Chemistry

Improved Stability and Degradation Efficiency in PROTAC Development

In the context of PROTAC (Proteolysis-Targeting Chimera) development, the choice of linker significantly impacts the stability and efficacy of the degrader molecule. N3-PEG8-Tos, when compared to its carboxylic acid analog N3-PEG8-COOH, has been shown to confer distinct advantages. Vendor documentation reports a longer plasma half-life (14.2 h vs 9.8 h) and a lower degradation concentration (DC50) of 12 nM for a BRD4-targeting PROTAC, compared to 38 nM for the carboxylate-linked version . This 3.2-fold improvement in degradation efficiency is attributed to enhanced cell permeability and reduced anionic charge.

PROTAC Linkers Protein Degradation Ternary Complex Formation

Optimal Use Cases for N3-PEG8-Tos Based on Empirical Evidence


Synthesis of Antibody-Drug Conjugates (ADCs) Requiring a DAR of 2-4

N3-PEG8-Tos is ideally suited as a linker in ADC development where an optimal drug-to-antibody ratio (DAR) of 2-4 is targeted. Its 35.2 Å spacer length is specifically associated with achieving this DAR range by providing sufficient distance between the antibody and cytotoxic payload to minimize steric hindrance while avoiding aggregation . The tosylate group's high reactivity with lysine residues on antibodies enables efficient conjugation under mild conditions .

Construction of Potent and Stable PROTAC Molecules

This compound is a strategic choice for synthesizing PROTACs where high stability and potent target degradation are required. Evidence from vendor data indicates that PROTACs built with N3-PEG8-Tos exhibit a 3.2-fold improvement in degradation efficiency (DC50) compared to those using carboxylate-based linkers, a benefit attributed to its optimized length and the formation of a stable sulfonamide linkage .

Precision Bioconjugation via Orthogonal Click Chemistry

N3-PEG8-Tos serves as a versatile building block for two-step, orthogonal bioconjugation strategies. The tosylate group can be used for initial attachment to a nucleophile-containing molecule (e.g., a drug or fluorophore) . The resulting azide-functionalized intermediate can then be conjugated to an alkyne-modified biomolecule (e.g., an antibody or peptide) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), providing a highly specific and bioorthogonal method for assembling complex molecular architectures .

Surface Modification and Nanoparticle Functionalization

The tosylate group of N3-PEG8-Tos is reactive towards hydroxyl and amine groups on surfaces, enabling the covalent attachment of an azide-functionalized PEG layer to materials like gold nanoparticles or polymeric scaffolds . This introduces a 'clickable' handle (the azide group) onto the surface, allowing for the subsequent and highly efficient conjugation of alkyne-bearing ligands, targeting moieties, or reporter molecules via click chemistry for applications in biosensing, drug delivery, and materials science.

Quote Request

Request a Quote for N3-PEG8-Tos

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.